2-amino-N-(morpholin-4-ylmethyl)benzamide

Lipophilicity Aqueous solubility Drug-likeness

2-Amino-N-(morpholin-4-ylmethyl)benzamide (CAS 133993-57-4) is a synthetic benzamide derivative incorporating a morpholinomethyl substituent at the amide nitrogen and a free 2-amino group on the aromatic ring (molecular formula C₁₂H₁₇N₃O₂, molecular weight 235.28 g/mol). Classified as a 2-aminobenzamide scaffold, the compound presents a LogP of ~0.78, a topological polar surface area (TPSA) of ~67.6 Ų, and an acidic pKa of ~15.2 , defining a distinct hydrophilic signature within the morpholine-containing benzamide chemical space.

Molecular Formula C12H17N3O2
Molecular Weight 235.287
CAS No. 133993-57-4
Cat. No. B2456498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-N-(morpholin-4-ylmethyl)benzamide
CAS133993-57-4
Molecular FormulaC12H17N3O2
Molecular Weight235.287
Structural Identifiers
SMILESC1COCCN1CNC(=O)C2=CC=CC=C2N
InChIInChI=1S/C12H17N3O2/c13-11-4-2-1-3-10(11)12(16)14-9-15-5-7-17-8-6-15/h1-4H,5-9,13H2,(H,14,16)
InChIKeyLNQKXRIOKVMAIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-N-(morpholin-4-ylmethyl)benzamide (CAS 133993-57-4): Procurement-Relevant Structural and Physicochemical Profile


2-Amino-N-(morpholin-4-ylmethyl)benzamide (CAS 133993-57-4) is a synthetic benzamide derivative incorporating a morpholinomethyl substituent at the amide nitrogen and a free 2-amino group on the aromatic ring (molecular formula C₁₂H₁₇N₃O₂, molecular weight 235.28 g/mol) [1]. Classified as a 2-aminobenzamide scaffold, the compound presents a LogP of ~0.78, a topological polar surface area (TPSA) of ~67.6 Ų, and an acidic pKa of ~15.2 [1], defining a distinct hydrophilic signature within the morpholine-containing benzamide chemical space. The presence of both a secondary amine (morpholine) and a primary aromatic amine enables versatile derivatization strategies, positioning this compound as a privileged intermediate for medicinal chemistry and chemical biology applications [1].

Why In-Class Morpholinobenzamide Analogs Cannot Substitute 2-Amino-N-(morpholin-4-ylmethyl)benzamide Without Compromising Polarity and Derivatization Potential


Although morpholinomethylbenzamides share a common amide–morpholine hybrid core, subtle variations in the aromatic substitution pattern and linker architecture produce marked differences in lipophilicity, hydrogen-bonding capacity, and synthetic utility. For instance, the 2-amino substituent in 2-amino-N-(morpholin-4-ylmethyl)benzamide delivers a LogP approximately 0.5–1.2 units lower than structurally related compounds such as moclobemide and the ethylene-linked analog 2-amino-N-(2-morpholinoethyl)benzamide [1][2][3], while its TPSA exceeds that of moclobemide by ~26 Ų [1][2]. These differences directly affect solubility, permeability, and chromatographic behavior, making indiscriminate analog substitution in physicochemical assays or synthetic routes a source of irreproducibility. Furthermore, the methylene-bridged morpholine (morpholin-4-ylmethyl) versus ethylene-bridged or direct aryl-morpholine attachment alters the spatial presentation of the morpholine ring, critically influencing target engagement and metabolic stability [2][3][4].

Quantitative Differentiation Guide for 2-Amino-N-(morpholin-4-ylmethyl)benzamide (CAS 133993-57-4)


Lipophilicity Deficit Relative to Moclobemide and Ethylene-Linked Analog Confers Superior Aqueous Solubility Profile

The lipophilicity of 2-amino-N-(morpholin-4-ylmethyl)benzamide (measured as LogP ~0.78) is 48% lower than that of moclobemide (LogP 1.5) [1][2] and 37% lower than the ethylene‑linked analog 2-amino-N-(2-morpholinoethyl)benzamide (LogP 1.24) [3]. This significant LogP reduction correlates with an increase in topological polar surface area (67.6 Ų vs. 41.6 Ų for moclobemide) [1][2], predicting substantially higher aqueous solubility and reduced passive membrane permeability.

Lipophilicity Aqueous solubility Drug-likeness Physicochemical profiling

Increased Hydrogen-Bond Donor Count Relative to Moclobemide Enables Distinct Intermolecular Interaction Patterns

The 2-amino substituent adds a second hydrogen-bond donor (HBD) to the scaffold, giving 2-amino-N-(morpholin-4-ylmethyl)benzamide 2 HBDs and 4 HBA acceptors, compared to moclobemide's 1 HBD and 3 HBA [1][2]. This donor–acceptor profile approaches the optimal balance for drug‑like molecules (rule‑of‑5 compliant) while enabling a wider range of specific hydrogen-bond interactions with biological targets or co‑crystal formers.

Hydrogen bonding Molecular recognition Crystal engineering Ligand efficiency

Distinct Ionization Profile with a Weakly Acidic pKa of 15.2 Significantly Alters Solution-Phase Speciation

The acidic pKa of 2-amino-N-(morpholin-4-ylmethyl)benzamide is approximately 15.2 [1], substantially higher than the pKa values reported for moclobemide (~10.6) [2] and the DNMT inhibitor SGI‑1027 (~13.3) . This means the compound remains >99% neutral at physiological pH (7.4), whereas moclobemide and SGI‑1027 each carry a significant fraction of ionized species under the same conditions. The altered speciation directly influences passive permeability, protein binding, and chromatographic retention time in purification workflows.

Ionization constant pKa Solution chemistry Permeability

Ortho-Amino Group Provides a Synthetically Tractable Handle for Regioselective Derivatization

Unlike moclobemide (which bears a para-chloro substituent) and SGI‑1027 (a complex quinoline-aminopyrimidine hybrid), 2-amino-N-(morpholin-4-ylmethyl)benzamide features a primary aromatic amine at the ortho position [1][2]. This amine serves as a versatile nucleophilic handle for regioselective acylation, sulfonylation, reductive amination, or diazotization, enabling the construction of focused compound libraries that retain the morpholinomethylbenzamide backbone while exploring diverse chemical space in a single synthetic step [1].

Derivatization Medicinal chemistry Parallel synthesis Chemical biology

Optimal Research and Procurement Scenarios for 2-Amino-N-(morpholin-4-ylmethyl)benzamide (CAS 133993-57-4)


Aqueous-Compatible Biochemical Assay Development

The low LogP (0.78) and high TPSA (67.6 Ų) of 2-amino-N-(morpholin-4-ylmethyl)benzamide mitigate aggregation and non-specific binding issues common with more lipophilic morpholine-containing benzamides [1][2]. This profile makes the compound particularly suitable for biochemical assays requiring >100 µM aqueous solubility without high DMSO concentrations, such as fluorescence polarization, SPR, or NMR-based fragment screening.

Medicinal Chemistry Library Synthesis via Ortho-Amine Derivatization

The ortho-primary amine serves as a robust synthetic handle for one-step parallel derivatization (acylation, sulfonylation, or reductive amination), enabling rapid construction of morpholinomethylbenzamide-based screening libraries [3]. Unlike moclobemide or SGI-1027, which lack a free primary amine, this scaffold allows exploration of diverse R-groups while maintaining the core pharmacophore, accelerating hit-to-lead campaigns in epigenetic or kinase inhibitor programs [4].

Physicochemical Reference Standard for LogP and pKa Method Validation

With a computationally derived LogP of ~0.78 and pKa of ~15.2, 2-amino-N-(morpholin-4-ylmethyl)benzamide occupies a distinct region of physicochemical space relative to reference standards like moclobemide (LogP 1.5, pKa ~10.6) [1][2]. This differentiation supports its use as an external reference standard for calibrating LogP determination by shake-flask or chromatographic methods, and for verifying pKa measurement techniques in the weakly acidic range.

Structure–Activity Relationship (SAR) Studies Targeting DNMT or MAO Enzyme Families

The morpholinomethylbenzamide scaffold has demonstrated engagement with both DNA methyltransferases (DNMTs) and monoamine oxidases (MAOs) [4]. The distinct hydrogen-bond donor/acceptor profile (2 HBD, 4 HBA) of 2-amino-N-(morpholin-4-ylmethyl)benzamide, combined with its increased hydrophilicity, offers a differentiated starting point for SAR exploration compared to moclobemide (MAO-A inhibitor) or SGI-1027 (pan-DNMT inhibitor), potentially improving selectivity or pharmacokinetic properties when incorporated into focused analog series [1][2][5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-amino-N-(morpholin-4-ylmethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.